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These application notes provide a comprehensive overview and detailed protocols for the

quantification of messenger RNA (mRNA) encapsulation efficiency within lipid nanoparticles

(LNPs). Accurate determination of encapsulation efficiency is a critical quality attribute (CQA)

for the development and manufacturing of mRNA-based therapeutics and vaccines, ensuring

proper dosage and efficacy.[1][2] This document outlines several widely used and emerging

techniques, offering a comparative analysis to aid in method selection and implementation.

Introduction to mRNA Encapsulation in LNPs
Lipid nanoparticles are the leading delivery system for mRNA therapeutics, protecting the

fragile mRNA molecule from degradation and facilitating its entry into target cells.[3] The

encapsulation efficiency (EE) is defined as the percentage of the total mRNA that is

successfully enclosed within the LNP.[2][4] Inefficient encapsulation can lead to reduced

therapeutic effect and potential immunogenicity from exposed mRNA. Therefore, robust and

accurate quantification of both encapsulated and free (unencapsulated) mRNA is paramount.

Methods for Quantifying Encapsulation Efficiency
Several analytical techniques are available to determine mRNA encapsulation efficiency, each

with its own advantages and limitations. The most common methods include fluorescence-
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based assays, chromatography, and electrophoresis.

RiboGreen®/Quant-iT™ RiboGreen® Assay
This is the most widely used method due to its simplicity and high sensitivity.[5] The assay

utilizes a fluorescent dye, RiboGreen®, which exhibits a significant increase in fluorescence

upon binding to nucleic acids. By measuring the fluorescence before and after disrupting the

LNPs with a surfactant (e.g., Triton X-100), the amount of free and total mRNA can be

quantified, respectively.[5][6]

Principle:

Free mRNA: In an intact LNP sample, RiboGreen® dye can only access and bind to the

unencapsulated (free) mRNA, resulting in a fluorescence signal proportional to the free

mRNA concentration.

Total mRNA: After the addition of a surfactant to disrupt the LNP structure, all the

encapsulated mRNA is released. The RiboGreen® dye can then bind to the entire mRNA

population, and the resulting fluorescence signal corresponds to the total mRNA

concentration.

Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

Size Exclusion Chromatography (SEC)
Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic

radius.[7] This technique can be used to separate intact LNPs from smaller, free mRNA

molecules. By coupling SEC with a detector such as a UV spectrophotometer or a multi-angle

light scattering (MALS) detector, the amount of mRNA in each fraction can be quantified.[8][9]

SEC is particularly useful for detecting and characterizing LNP aggregates.[10]

Anion-Exchange Chromatography (AEX)
Anion-Exchange Chromatography (AEX) separates molecules based on their net surface

charge.[2][4] Since mRNA is negatively charged due to its phosphate backbone, it can be

separated from the typically neutral or slightly charged LNPs.[11][12] This method allows for

the direct quantification of free mRNA. The total mRNA can be determined after disrupting the

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://sciex.com/tech-notes/biopharma/a-new-approach-to-determine-encapsulation-efficiency-of-mrna-lip
https://sciex.com/tech-notes/biopharma/a-new-approach-to-determine-encapsulation-efficiency-of-mrna-lip
https://backend.orbit.dtu.dk/ws/files/381745205/1-s2.0-S0939641124003977-main.pdf
https://lcms.cz/labrulez-bucket-strapi-h3hsga3/waters_brochure_Characterizing_LN_Pm_RNA_Solution_Guide_Brochure_720008208_3c85da7f5a.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9760250/
https://pubmed.ncbi.nlm.nih.gov/38499167/
https://www.trilinkbiotech.com/size-exclusion-chromatography-used-for-characterizing-large-mrna-andlnp-aggregates
https://www.researchgate.net/publication/394876681_Anion_Exchange_Chromatography_to_Determine_mRNA_Encapsulation_in_Lipid_Nanoparticles
https://pubs.acs.org/doi/10.1021/acs.analchem.5c03299
https://www.chromatographytoday.com/news/liquid-chromatography/65/ymc-europe-gmbh/an-alternative-approach-for-determining-the-encapsulation-efficiency-of-mrna-in-lnps-via-aex/66042
https://scispace.com/papers/anion-exchange-hplc-method-for-evaluating-the-encapsulation-3tnfze4n1l5w
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1181182?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


LNPs.[2][4] AEX can also provide information on mRNA that may be associated with the LNP

surface.[11]

Capillary Gel Electrophoresis with Laser-Induced
Fluorescence (CGE-LIF)
CGE-LIF is a high-resolution separation technique that can accurately quantify mRNA and

assess its integrity.[5] This method separates mRNA molecules based on their size through a

gel matrix under the influence of an electric field. By comparing the amount of free mRNA in an

untreated sample to the total mRNA in a sample treated with a disrupting agent, the

encapsulation efficiency can be determined.[5] A key advantage of CGE-LIF is its ability to

differentiate between full-length mRNA and degraded species, which is a limitation of the

RiboGreen assay.[5]

Quantitative Data Summary
The following table summarizes typical quantitative data obtained from the different methods

for determining mRNA encapsulation efficiency.
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Method
Typical
Encapsulation
Efficiency (%)

Key Advantages Key Limitations

RiboGreen® Assay 90 - 98%[1][5]
Simple, high-

throughput, sensitive.

Cannot differentiate

between intact and

degraded mRNA;

potential for

interference from LNP

components and

background noise

from surfactants.[5]

Size Exclusion

Chromatography

(SEC)

> 90%[8]

Can provide

information on LNP

size and aggregation.

[10]

Lower throughput;

potential for non-

specific binding of

LNPs to the column.

[10]

Anion-Exchange

Chromatography

(AEX)

Comparable to

RiboGreen® assay[2]

[4]

Provides structural

information on mRNA

distribution

(encapsulated,

surface-bound).[2][4]

Method development

can be complex;

potential for carryover

issues.[4]

CGE-LIF 92 - 95%[5]

High resolution; can

assess mRNA

integrity.[5]

Requires specialized

equipment; can be

lower throughput.

Experimental Protocols
Protocol 1: RiboGreen® Assay for mRNA Encapsulation
Efficiency
This protocol is a standard method for determining mRNA encapsulation efficiency in LNPs.

Materials:

Quant-iT™ RiboGreen® RNA Assay Kit (or equivalent)
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TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

Triton X-100 solution (e.g., 2% v/v in TE buffer)

Nuclease-free water

96-well black, flat-bottom microplate

Fluorescence microplate reader (Excitation: ~480 nm, Emission: ~520 nm)

mRNA standard of known concentration

Procedure:

Preparation of Standards:

Prepare a series of mRNA standards by serially diluting the stock mRNA in TE buffer to

generate a standard curve (e.g., 0 to 100 ng/mL).

Sample Preparation:

Dilute the LNP-mRNA sample in TE buffer to a concentration that falls within the range of

the standard curve.

For each sample, prepare two sets of dilutions in triplicate in the 96-well plate:

Set A (for Free mRNA): 50 µL of diluted LNP-mRNA + 50 µL of TE buffer.

Set B (for Total mRNA): 50 µL of diluted LNP-mRNA + 50 µL of Triton X-100 solution

(final concentration of Triton X-100 should be sufficient to lyse the LNPs, e.g., 1%).

Incubation:

Incubate the plate at 37°C for 10 minutes to ensure complete lysis of LNPs in the wells

containing Triton X-100.[13]

RiboGreen® Reagent Preparation and Addition:
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Prepare the RiboGreen® working solution by diluting the concentrated RiboGreen®

reagent in TE buffer according to the manufacturer's instructions (e.g., 1:200). Protect from

light.

Add 100 µL of the diluted RiboGreen® reagent to each well of the plate.

Fluorescence Measurement:

Incubate the plate for 5 minutes at room temperature, protected from light.

Measure the fluorescence using a microplate reader with excitation at ~480 nm and

emission at ~520 nm.

Calculation:

Generate a standard curve by plotting the fluorescence of the mRNA standards against

their concentrations.

Determine the concentration of free mRNA (from Set A) and total mRNA (from Set B)

using the standard curve.

Calculate the encapsulation efficiency using the formula: EE (%) = [(Total mRNA conc. -

Free mRNA conc.) / Total mRNA conc.] x 100

Protocol 2: Anion-Exchange Chromatography (AEX) for
mRNA Encapsulation Efficiency
This protocol outlines a general procedure for using AEX to determine encapsulation efficiency.

Method parameters will need to be optimized for specific LNP formulations and HPLC systems.

Materials:

HPLC system with a UV detector

Anion-exchange column suitable for oligonucleotide separation

Mobile Phase A: Low salt buffer (e.g., 20 mM Tris-HCl, pH 7.5)
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Mobile Phase B: High salt buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 7.5)

LNP disrupting agent (e.g., a suitable surfactant)

mRNA standard of known concentration

Procedure:

Standard Curve Generation:

Inject a series of known concentrations of the free mRNA standard onto the AEX column.

Develop a gradient elution method that effectively separates the mRNA.

Monitor the absorbance at 260 nm.

Create a standard curve by plotting the peak area against the mRNA concentration.

Analysis of Free mRNA:

Directly inject the LNP-mRNA sample onto the AEX column.

The intact LNPs, being largely neutral, are expected to elute in the flow-through, while the

negatively charged free mRNA will be retained and then eluted by the salt gradient.

Quantify the amount of free mRNA by comparing its peak area to the standard curve.

Analysis of Total mRNA:

Incubate the LNP-mRNA sample with a disrupting agent to release the encapsulated

mRNA.

Inject the treated sample onto the AEX column using the same method.

Quantify the total mRNA concentration from the resulting peak area using the standard

curve.

Calculation:
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Calculate the encapsulation efficiency: EE (%) = [(Total mRNA - Free mRNA) / Total

mRNA] x 100

Visualizations

Sample Preparation

Assay Data Analysis

LNP-mRNA Sample

Dilute in TE Buffer
(for Free mRNA)

Dilute in TE Buffer
+ Triton X-100

(for Total mRNA)

Add RiboGreen® Reagent Incubate Read Fluorescence
(Ex: 480nm, Em: 520nm)

Quantify Concentrations
using Standard Curve

Calculate Encapsulation
Efficiency (%)

Click to download full resolution via product page

Caption: Workflow for the RiboGreen® assay to determine mRNA encapsulation efficiency.
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Free mRNA Quantification

Total mRNA Quantification

LNP-mRNA Sample

Direct Injection
into AEX-HPLC

LNP Disruption
(with Surfactant)

Free mRNA
ned Peak)

Calculate Encapsulation
Efficiency (%)

Injection of Lysate
into AEX-HPLC

Quantify Total mRNA

Click to download full resolution via product page

Caption: Workflow for Anion-Exchange Chromatography (AEX) to determine mRNA

encapsulation efficiency.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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